molecular formula C7H6BrNO B057736 2-Acetyl-6-bromopyridine CAS No. 49669-13-8

2-Acetyl-6-bromopyridine

Cat. No.: B057736
CAS No.: 49669-13-8
M. Wt: 200.03 g/mol
InChI Key: RUJTWTUYVOEEFW-UHFFFAOYSA-N
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Description

Chemical Properties and Applications 2-Acetyl-6-bromopyridine (CAS RN: 49669-13-8) is a heterocyclic organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. It features a pyridine ring substituted with an acetyl group at position 2 and a bromine atom at position 6 (Figure 1). This structure confers unique reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Grignard Reaction Approach

Reaction Mechanism

The Grignard method involves the nucleophilic addition of methylmagnesium bromide to 5-bromo-2-pyridinecarbonitrile, followed by hydrolysis to yield 2-acetyl-6-bromopyridine . The nitrile group undergoes nucleophilic attack by the Grignard reagent, forming an intermediate imine complex that hydrolyzes to the ketone.

Experimental Procedure

In a representative protocol, 5-bromo-2-pyridinecarbonitrile (320 mg, 1.75 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Methylmagnesium bromide (1.75 mL, 5.25 mmol) is added dropwise at 0°C, and the mixture is refluxed for 4 hours. After quenching with saturated ammonium chloride, the organic layer is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. Purification via column chromatography (hexanes:ethyl acetate, 9:1) affords this compound as a white solid in 59% yield .

Key Data:

ParameterValue
Starting Material5-Bromo-2-pyridinecarbonitrile
ReagentMethylmagnesium bromide
SolventTHF
Reaction TemperatureReflux (66–70°C)
Yield59%
Purity (NMR)δ 8.71 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0/2.0 Hz, 1H), 7.91 (d, J=8.0 Hz, 1H), 2.68 (s, 3H)

Advantages and Limitations

This method offers moderate yields and straightforward purification but requires strict anhydrous conditions and cryogenic handling of Grignard reagents. The use of THF, a low-boiling solvent, complicates large-scale production due to flammability risks .

Acyl Chloride Intermediate Method

Reaction Mechanism

Developed in a Chinese patent, this three-step process begins with converting 2-picolinic acid to 2-picolinoyl chloride using phosphorus oxychloride (POCl₃) . The acyl chloride then reacts with di-tert-butyl malonate via a nucleophilic acyl substitution, forming a β-ketoester intermediate. Acidic hydrolysis removes the tert-butyl groups and decarboxylates the intermediate to yield the target compound.

Experimental Procedure

  • Chlorination : 2-Picolinic acid (10 g, 81 mmol) is stirred with POCl₃ (30 mL) at 60°C for 3 hours. Excess POCl₃ is removed under vacuum to give 2-picolinoyl chloride.

  • Malonate Coupling : The acyl chloride is treated with di-tert-butyl malonate (24 g, 97 mmol) and triethylamine (16 mL) in dichloromethane (DCM) at 25°C for 12 hours. Workup yields di-tert-butyl 2-picolinoylmalonate.

  • Hydrolysis : The malonate ester is refluxed in a 1:1 mixture of hydrochloric acid and acetic acid for 6 hours. Neutralization with sodium bicarbonate and extraction with DCM provides this compound in 72% overall yield .

Key Data:

ParameterValue
Starting Material2-Picolinic acid
Key ReagentsPOCl₃, Di-tert-butyl malonate
SolventDCM
Reaction Temperature25–100°C
Overall Yield72%

Advantages and Limitations

This route achieves higher yields than Grignard methods and uses stable, inexpensive reagents. However, the multi-step protocol increases production time, and the use of POCl₃ generates corrosive HCl gas, necessitating specialized equipment .

Lithiation-Acylation Strategy

Reaction Mechanism

This method exploits the directed ortho-lithiation of 2,6-dibromopyridine. Treatment with tert-butyllithium (tBuLi) at −78°C generates a lithiated intermediate at the 6-position, which reacts with N,N-dimethylacetamide (DMA) to install the acetyl group .

Key Data:

ParameterValue
Starting Material2,6-Dibromopyridine
ReagenttBuLi, DMA
SolventDiethyl ether
Reaction Temperature−78°C to 25°C
Yield~50% (estimated)

Advantages and Limitations

This method allows precise regiocontrol but requires cryogenic conditions and stringent exclusion of moisture/oxygen. The use of tBuLi poses significant safety hazards in industrial settings .

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods against critical industrial parameters:

ParameterGrignard Acyl Chloride Lithiation
Yield 59%72%~50%
Scalability ModerateHighLow
Reagent Cost High (Grignard)LowHigh (tBuLi)
Safety Concerns Flammable solventsCorrosive reagentsCryogenic conditions
Purification Complexity Column chromatographySimple extractionDistillation

The acyl chloride method emerges as the most industrially viable due to its balance of yield, cost, and scalability. However, for small-scale syntheses requiring regiochemical precision, the lithiation approach remains valuable despite its operational challenges.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

2-Acetyl-6-bromopyridine is widely utilized in organic synthesis due to its reactivity. It serves as a precursor for the development of more complex molecules through various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The acetyl group can undergo oxidation to yield carboxylic acids or reduction to form alcohols, contributing to the synthesis of various functionalized compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
SubstitutionReplacement of Br with nucleophiles
OxidationConversion of acetyl to carboxylic acid
ReductionFormation of alcohols from the acetyl group

Biological Research

The compound has been evaluated for its biological activities, particularly its potential cytotoxic effects on cancer cell lines. This suggests its utility in medicinal chemistry for developing new anticancer agents. Additionally, it can act as a probe in enzyme mechanism studies, aiding in the understanding of biochemical pathways.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits cytotoxicity against specific cancer cell lines. This property warrants further investigation into its mechanisms of action and potential therapeutic applications .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as an intermediate in synthesizing various bioactive compounds. Its unique chemical properties make it suitable for developing new drugs targeting different biological pathways.

Agrochemicals and Dyes

The compound is also significant in the production of agrochemicals and dyes. Its reactivity allows for modifications that lead to the development of effective agricultural products and colorants.

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound is used as an intermediate in the synthesis of materials for OLEDs, contributing to advancements in display technology.

Material Science

Research indicates that derivatives of this compound can be employed in material science for creating advanced materials with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of 2-Acetyl-6-bromopyridine involves its interaction with various molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The acetyl group can undergo oxidation or reduction, leading to the formation of various derivatives .

Comparison with Similar Compounds

Physical and Commercial Data :

  • Purity : >97% (reagent grade) .
  • Pricing : Varies by packaging: ¥6,400 (1g) to ¥18,000 (5g) .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Acetyl-6-bromopyridine and Related Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 49669-13-8 C₇H₆BrNO 200.03 Acetyl (C2), Br (C6) Ligand synthesis, sensors
3-Acetyl-5-bromopyridine 38940-62-4 C₇H₆BrNO 200.03 Acetyl (C3), Br (C5) Intermediate in agrochemicals
5-Acetyl-2-bromopyridine 139042-59-4 C₇H₆BrNO 200.03 Acetyl (C5), Br (C2) High-cost specialty synthesis
2-Acetyl-5-bromothiophene 5370-25-2 C₆H₅BrOS 205.07 Acetyl (C2), Br (C5) Materials science (thiophene-based)
2-Bromo-6-trifluoromethylpyridine 10061-02-6 C₆H₃BrF₃N 229.99 CF₃ (C6), Br (C2) Electron-deficient coupling reactions
6-Bromopyridine-2-carbaldehyde 34160-40-2 C₆H₄BrNO 200.01 Aldehyde (C2), Br (C6) Schiff base formation

Electrophilic Substitution

  • This compound : The acetyl group directs electrophilic attacks to the para position (C4), while bromine acts as a meta-director. This dual functionality enables regioselective modifications, such as lithiation at C4 for ligand synthesis .
  • 3-Acetyl-5-bromopyridine : The acetyl group at C3 competes with bromine at C5 for directing effects, leading to less predictable reactivity compared to the 2,6-substituted analogue .

Cross-Coupling Reactions

  • This compound : Widely used in Ullman and Suzuki-Miyaura couplings due to the bromine’s accessibility. For example, coupling with phenylboronic acid yields 2-acetyl-6-phenylpyridine (76% yield) .
  • 6-Bromopyridine-2-carboxylic acid methyl ester (CAS RN: 34160-40-2): The ester group allows hydrolysis to carboxylic acids, expanding utility in peptide-like derivatives .

Coordination Chemistry

  • This compound : Forms stable Ru(II) aqua complexes for DNA-binding studies .
  • 2-Bromo-6-tert-butylpyridine (CAS RN: 195044-14-5): The bulky tert-butyl group hinders metal coordination, limiting its use in catalysis compared to the acetyl-substituted analogue .

Commercial and Industrial Considerations

Table 2: Cost and Availability

Compound Purity Price (1g) Price (5g) Key Suppliers
This compound >97% ¥6,400 ¥18,000 Kanto Reagents, Avocado
5-Acetyl-2-bromopyridine >95% ¥7,500 ¥25,000 Kanto Reagents
2-Bromo-6-trifluoromethylpyridine 97% N/A N/A Specialty chemical vendors

Key Insights :

  • 5-Acetyl-2-bromopyridine commands a higher price due to synthetic complexity and niche applications .
  • 2-Acetyl-5-bromothiophene is priced lower (¥4,600/5g) but serves distinct roles in materials science .

Research Findings and Case Studies

Case Study: MOF-Based Chemosensors

A Zn²⁺-selective chemosensor (2A6BrP=N–UiO–MOF ) was developed using this compound as a ligand. The acetyl group enhances MOF stability, enabling detection limits of 0.1 nM in cosmetics and wastewater . Comparable bromopyridines (e.g., 6-bromopyridine-2-carbaldehyde) lack the acetyl group, resulting in lower sensor stability .

Biological Activity

2-Acetyl-6-bromopyridine (CAS: 49669-13-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals, agrochemicals, and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C7_7H6_6BrNO
Molecular Weight: 200.035 g/mol
Melting Point: 51°C to 55°C
Solubility: Soluble in methanol

This compound features a bromine atom at the 6-position of the pyridine ring, which contributes to its unique chemical reactivity and biological properties. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic reactions.

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the pyridine ring, which is known for its pharmacological significance. The compound has been studied for its potential roles in various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that certain substituted pyridines can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro for its effects on cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme regulation is critical.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase activity
NeuroprotectiveReduces oxidative stress in neuronal cells

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the activation of caspases or by generating reactive oxygen species (ROS), leading to cellular stress.
  • Enzyme Interaction : Its ability to bind to enzyme active sites can inhibit their function, thereby altering metabolic processes within cells.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJTWTUYVOEEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461589
Record name 2-Acetyl-6-bromopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49669-13-8
Record name 2-Acetyl-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-6-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2,6-dibromopyridine (2.44 g, 10.00 mmol) in ether (25.0 mL) was treated at −78° C. with n-BuLi (4.0 mL of a 2.5M solution in hexane, 10.00 mmol). The reaction mixture was stirred for 30 min before N,N-dimethylacetaminde (1.50 mL, 16.13 mmol) was added and the solution was then allowed to warm to rt over 1 h. Sat. aq. NH4Cl was then added and the aq. layer was extracted with Et2O (2×50 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (20:1 hept-EA) gave the title compound as a white solid: TLC:rf (20:1 hept-EA)=0.25. LC-MS-conditions 02: tR=0.98 min.
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Synthesis routes and methods II

Procedure details

To a solution of 3.00 g (12.7 mmol) of 2,6-dibromopyridine in 20 mL anhydrous. Et2O at −78° C. was added dropwise over 30 min. 8.0 ML (12.8 mmol) of 1.6 M n-BuLi in cyclohexane. After stirring for 3 h at −78° C., 8.2 mL (88 mmol) of N,N-dimethylacetamide was added dropwise and the solution was stirred at −78° C. for 1 h. On warming to RT, Et2O (100 mL) and saturated aqueous NH4Cl (50 mL) were added and the layers were separated. The organic layer was dried over Na2SO4 and the volatiles were removed by rotary evaporation. The resulting yellow solid was recrystallized from hexanes to provide 1.8 g (71%) of 2-acetyl-6-bromopyridine as colorless crystals. 1H NMR (CDCl3): σ2.81 (s, 3H); 7.67-7.77 (m, 2H); 8.22 (dd, J=6.8, 1.6 Hz, 1H). Mass Spec.: m/e 200.
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Synthesis routes and methods III

Procedure details

To a solution of 3.00 g (12.7 mmol) of 2,6-dibromopyridine in 20 mL anhydrous. Et2O at -78° C. was added dropwise over 30 min. 8.0 mL (12.8 mmol) of 1.6 M n-BuLi in cyclohexane. After stirring for 3 h at -78° C., 8.2 mL (88 mmol) of N,N-dimethylacetamide was added dropwise and the solution was stirred at -78° C. for 1 h. On wanriing to RT, Et2O (100 mL) and saturated aqueous NH4Cl (50 mL) were added and the layers were separated. The organic layer was dried over Na2SO4 and the volatiles were removed by rotary evaporation. The resulting yellow solid was recrystallized from hexanes to provide 1.8 g (71%) of 2-acetyl-6-bromopyridine as colorless crystals. 1H NMR (CDCl3): σ2.81 (s, 3H); 7.67-7.77 (m, 2H); 8.22 (dd, J=6.8, 1.6 Hz, 1H). Mass Spec.: m/e 200.
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3 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dibromopyridine (0.75 mol) in 2000 ml of anhydrous ether, which was cooled to -60° C. under N2, was added a solution of n-butyllithium in hexane (0.75 mol) over 15 min. The reaction mixture was cooled to -80° C. and a solution of dimethylacetamide (0.86 mol) in 70 ml anhydrous ether was added slowly over 1 hour. After stirring the mixture for 15 min, a solution of NH4Cl (0.93 mol) in 150 ml of water was added slowly over 8 min. After stirring an additional 45 min at room temperature, the aqueous layer was separated and extracted with 500 ml of ether. The combined organic layer was washed with water (2×800 ml), dried (MgSO4), filtered, and stripped on a rotary evaporator to yield 159 g of the desired product. This material was distilled at 80° C./0.1 mm Hg to give a near colorless oil that crystallized readily on cooling.
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150 mL
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Synthesis routes and methods V

Procedure details

12.5 mL of a solution of n-BuLi 1.6 M in hexane (20 mmol) are added at −78° C. to a solution of 4.70 g 2,6-dibromopyridine 20 (20 mmol) in 100 mL anhydrous ether. The reaction medium is left in the cold for 30 min. 2 mL N,N-dimethylacetamide are added cold (−78° C.) for 1 h, then allowed to reach the ambient temperature. The reaction medium is neutralized with 25 mL of an aqueous HCl 1M solution. The aqueous phase is extracted with Et2O (3×20 mL). The combined organic phases are washed with brine (3×20 mL), dried on MgSO4, filtered, then evaporated under vacuum. The raw product is recrystallized in an Et2O/n-C5H12 (1/2) mixture. 1.18 g of an orange solid is obtained, i.e. a 28% yield.
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28%

Retrosynthesis Analysis

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